molecular formula C12H21N3 B104921 1,6,11-triazatetracyclo[10.3.0.02,6.07,11]pentadecane CAS No. 5981-17-9

1,6,11-triazatetracyclo[10.3.0.02,6.07,11]pentadecane

Cat. No.: B104921
CAS No.: 5981-17-9
M. Wt: 207.32 g/mol
InChI Key: POPXVWAQMYBXLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecahydrotripyrrolo(1,2-a:1’,2’-c:1’‘,2’'-e)(1,3,5)triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrolidine derivatives with triazine precursors in the presence of a catalyst . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Properties

IUPAC Name

1,6,11-triazatetracyclo[10.3.0.02,6.07,11]pentadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3/c1-4-10-13(7-1)11-5-2-9-15(11)12-6-3-8-14(10)12/h10-12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPXVWAQMYBXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2N(C1)C3CCCN3C4N2CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208548
Record name Dodecahydrotripyrrolo(1,2-a:1',2'-c:1'''',2''''-e)(1,3,5)triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5981-17-9
Record name Dodecahydrotripyrrolo(1,2-a:1',2'-c:1'',2''-e)(1,3,5)triazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005981179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecahydrotripyrrolo(1,2-a:1',2'-c:1'''',2''''-e)(1,3,5)triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6,11-triazatetracyclo[10.3.0.02,6.07,11]pentadecane
Reactant of Route 2
1,6,11-triazatetracyclo[10.3.0.02,6.07,11]pentadecane
Reactant of Route 3
1,6,11-triazatetracyclo[10.3.0.02,6.07,11]pentadecane
Reactant of Route 4
1,6,11-triazatetracyclo[10.3.0.02,6.07,11]pentadecane
Reactant of Route 5
1,6,11-triazatetracyclo[10.3.0.02,6.07,11]pentadecane
Reactant of Route 6
1,6,11-triazatetracyclo[10.3.0.02,6.07,11]pentadecane

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